Benzo[b]thiophene-2-carboxaldehyde
Overview
Description
Benzo[b]thiophene-2-carboxaldehyde is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties Benzo[b]thiophene-2-carboxaldehyde exhibits typical reactive aromatic aldehyde properties. It has been used in various chemical reactions, including oxidation, reduction, Cannizzaro reaction, reductive amination, and condensation reactions. These properties make it a versatile reactant in synthetic chemistry, particularly in the preparation of derivatives with diverse structures and functionalities (Campaigne & Neiss, 1966).
Applications in Medicinal Chemistry Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. Some derivatives synthesized from this compound, like thiadiazoles and oxadiazoles, have shown promising antibacterial, antifungal, and anti-inflammatory activities, making them of interest in drug development (Isloor, Kalluraya & Pai, 2010).
Photoelectric Materials and Organic Semiconductors Benzo[b]thiophene derivatives also find applications in materials science. They have been used as organic photoelectric materials and organic semiconductors. The unique electronic properties of this compound derivatives enable their use in these advanced technological applications (Duc, 2020).
Antimicrobial Agents Recent research has explored the use of benzo[b]thiophene acylhydrazones, derived from this compound, as antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).
Environmental Applications this compound has been studied for its role in the photochemical oxidation in aqueous solutions, simulating the environmental fate of crude oil components in ocean spills. Understanding its behavior under these conditions can inform strategies for environmental remediation and pollution control (Andersson & Bobinger, 1992).
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-carboxaldehyde is a potential STING agonist . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response to viral and bacterial infections .
Mode of Action
The compound interacts with the surrounding residues of STING, including two hydrogen bonds, a π-cation interaction, and a π-π stacking interaction . It lacks h-bond interactions with ser162 and thr263 of sting, suggesting that introducing h-bond interactions between the agonist and these residues may improve its sting activating activity .
Result of Action
As a potential sting agonist, it may enhance the innate immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVNPSWARVMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353043 | |
Record name | Benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3541-37-5 | |
Record name | Benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic utility of Benzo[b]thiophene-2-carboxaldehyde in polymer chemistry?
A2: this compound serves as a valuable building block for synthesizing polymers with extended conjugation, specifically poly(thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-diylvinylenearylenevinylene)s []. When reacted with bis-Wittig salts, the aldehyde functionality of this compound facilitates the formation of vinylene bridges, resulting in polymers with interesting optoelectronic properties. These polymers have potential applications in organic electronics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.